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Oxaziridines are a fascinating class of three-membered heterocyclic compounds containing an

oxygen, a nitrogen, and a carbon atom in a strained ring.[1][2] First reported in the mid-1950s

by Emmons, these molecules have garnered significant attention from the scientific community

due to their unusual physical properties and distinctive reactivity.[1][3][4] The inherent ring

strain, coupled with a relatively weak and polar N-O bond, imbues the oxaziridine ring with a

unique chemical character, allowing it to function as a potent electrophilic transfer agent for

either its oxygen or nitrogen atom.[1][5][6]

This dual reactivity, which is contrary to the typical nucleophilic nature of oxygen and nitrogen,

makes oxaziridines exceptionally versatile reagents in modern organic synthesis.[1] Their

applications range from stereoselective oxidations to complex aminations, playing a pivotal role

in the synthesis of natural products and pharmaceuticals.[1] The development of stable, easy-

to-handle N-sulfonyloxaziridines by Franklin A. Davis in the late 1970s marked a turning point,

establishing these "Davis reagents" as indispensable tools for synthetic chemists.[1][7][8]
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This guide provides a comprehensive exploration of the core principles governing the stability

and reactivity of the oxaziridine ring, offering field-proven insights for researchers, scientists,

and drug development professionals. We will delve into the structural nuances that dictate

stability, the electronic and steric factors that control reaction pathways, and the practical

methodologies for harnessing their synthetic potential.

Part 1: Structural Integrity and the Determinants of
Stability
The utility of an oxaziridine in a synthetic context is intrinsically linked to its stability. While the

ring strain makes them inherently reactive, their stability can be finely tuned through

substitution, allowing for the design of reagents that are robust enough for isolation and storage

yet reactive enough for specific chemical transformations.

Core Structural Features
The defining characteristic of the oxaziridine ring is its high barrier to nitrogen inversion. For

typical N-alkyloxaziridines, this barrier ranges from 25 to 32 kcal/mol, a remarkably high value

that prevents the interconversion of stereoisomers at room temperature.[1][4] This

configurational stability is a cornerstone of their use in asymmetric synthesis, as it allows for the

creation and application of reagents that are chiral solely at the nitrogen center.[1][4]

Key Factors Governing Oxaziridine Stability
The N-Substituent (The Primary Controller): The nature of the substituent on the nitrogen

atom is the single most important factor influencing both stability and reactivity.

Electron-Withdrawing Groups (EWGs): Attaching a strong EWG, such as a sulfonyl (–

SO₂R) or phosphinoyl (–P(O)R₂) group, significantly enhances the stability of the

oxaziridine.[4][9] N-sulfonyloxaziridines are often crystalline solids that can be purified by

chromatography and stored for extended periods.[4][7] This stabilization arises from the

EWG pulling electron density from the nitrogen, which strengthens the ring framework.

N-H and N-Alkyl Groups: Oxaziridines with a hydrogen or a simple alkyl group on the

nitrogen are generally less stable and more reactive.[3][4] N-H oxaziridines, in particular,
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are often highly reactive and must be prepared and used in situ due to their propensity for

decomposition.[3][4]

N-Acyl Groups: The presence of an N-acyl group significantly lowers the barrier to nitrogen

inversion (to ~10.3 kcal/mol) compared to N-alkyl groups, a phenomenon attributed to

conjugation that stabilizes the planar transition state.[3]

Steric Hindrance: Increased steric bulk on the carbon and/or nitrogen substituents can

enhance the kinetic stability of the oxaziridine ring. For instance, the highly hindered

oxaziridine 140 (from 2,2,4,4-tetramethyl-3-pentanone) can be isolated and stored at room

temperature for months, a stark contrast to the base-sensitive and less hindered

cyclohexanespiro-3′-oxaziridine.[3][4]

Fluorination: The synthesis of perfluorinated oxaziridines, such as perfluoro-cis-2,3-

dialkyloxaziridines, results in compounds with notable thermal stability.[3][4]

The interplay of these factors is summarized in the diagram below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/cr400611n
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150611/
https://pubs.acs.org/doi/10.1021/cr400611n
https://pubs.acs.org/doi/10.1021/cr400611n
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150611/
https://pubs.acs.org/doi/10.1021/cr400611n
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150611/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133984?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 1: Factors Influencing Oxaziridine Stability
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Caption: The N-substituent dictates the outcome of nucleophilic attack on the oxaziridine ring.

A. Oxygen Atom Transfer (O-Transfer): The Domain of N-
Sulfonyloxaziridines
This is the most well-characterized and widely utilized mode of oxaziridine reactivity. [3]

[4]When the nitrogen atom bears a potent electron-withdrawing group, particularly a sulfonyl

group, the N-O bond is polarized, rendering the oxygen atom highly electrophilic and an

excellent leaving group. [3][9] Mechanism: The reaction proceeds via a concerted,

asynchronous SN2-type mechanism. [3][5][10]Computational and experimental studies indicate

that in the transition state, cleavage of the N-O bond is more advanced than the formation of

the new bond between the nucleophile and the oxygen atom. [3][5]This process generates a

significant buildup of negative charge on the nitrogen atom, which is stabilized by the sulfonyl

group. [3] Key Applications:

α-Hydroxylation of Enolates: Arguably the most important application of oxaziridines, this

reaction provides a direct route to α-hydroxy ketones and esters. [3][10]It is a key step in the

total synthesis of numerous complex natural products, including the anticancer drug Taxol.

[1]* Oxidation of Heteroatoms: N-sulfonyloxaziridines efficiently oxidize a wide range of

heteroatomic nucleophiles, including the oxidation of sulfides to sulfoxides, selenium

nucleophiles, and secondary amines to hydroxylamines. [3][4][11]* Epoxidation of Alkenes:

While less common for standard Davis reagents, epoxidation can be achieved at elevated

temperatures. [3][4]More reactive quaternized oxaziridinium salts are highly efficient for

epoxidation at ambient temperatures. [4][5]* Hydroxylation of C-H Bonds: Perfluorinated

oxaziridines exhibit unique reactivity, hydroxylating unactivated C-H bonds with remarkable

selectivity for tertiary positions and excellent retention of stereochemistry. [1]

B. Nitrogen Atom Transfer (N-Transfer): A Tool for
Amination
When the nitrogen substituent is small (e.g., H, alkyl) or is a removable protecting group (e.g.,

Boc), nucleophilic attack occurs preferentially at the electrophilic nitrogen atom. [1][3][5][6]This

pathway provides a valuable method for the formation of C-N and N-N bonds.

Key Applications:
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Amination of Carbon Nucleophiles: Enolates can be aminated by N-H or N-Boc oxaziridines

to produce α-amino ketones, although this can be complicated by competing aldol reactions

with the aldehyde byproduct. [4][6]* Amination of Nitrogen Nucleophiles: The reaction of N-H

oxaziridines with primary or secondary amines is a classical method for synthesizing

hydrazines. [1]This reactivity has been refined through the development of more stable,

protected oxaziridines that minimize side reactions. [12]

C. Rearrangements and Cycloadditions
Beyond simple atom transfer, the strained oxaziridine ring can undergo several types of

rearrangements and cycloaddition reactions.

Photochemical and Radical Rearrangements: In the presence of UV light or single-electron

transfer reagents, oxaziridines can undergo rearrangement via a radical mechanism.

[1]Spirocyclic oxaziridines, for example, undergo ring expansion to yield lactams, a

transformation whose stereochemical outcome is dictated by the orientation of the lone pair

on the nitrogen atom. [1]* Thermal Rearrangement to Nitrones: Upon heating, oxaziridines

can isomerize to their corresponding nitrone structures. [1]* [3+2] Cycloadditions: The

strained ring can act as a three-atom component in cycloaddition reactions with

heterocumulenes, alkenes, or alkynes, leading to the formation of unique five-membered

heterocycles through either N-O or C-O bond cleavage. [1][5]

Part 3: Synthetic Methodologies and Workflows
A deep understanding of oxaziridine chemistry requires familiarity with the practical methods for

their synthesis and application. The following section provides representative protocols and a

workflow diagram for the synthesis of common oxaziridine classes.

Experimental Protocol 1: Synthesis of an N-
Sulfonyloxaziridine (Davis Reagent)
This protocol describes a common and practical method for preparing a Davis-type reagent

using potassium peroxymonosulfate (Oxone) as the oxidant. [4] Step 1: Formation of the N-

Sulfonyl Imine

To a solution of an aromatic aldehyde (1.0 eq) and a sulfonamide (e.g., benzenesulfonamide,

1.0 eq) in a suitable solvent like toluene, add a catalytic amount of a Brønsted acid (e.g., p-
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toluenesulfonic acid).

Fit the reaction vessel with a Dean-Stark trap to remove water azeotropically.

Heat the mixture to reflux until no more water is collected.

Cool the reaction mixture and remove the solvent under reduced pressure. The crude N-

sulfonyl imine is often used in the next step without further purification.

Step 2: Oxidation to the Oxaziridine

Dissolve the crude N-sulfonyl imine in a solvent mixture (e.g., acetonitrile and water).

Prepare a buffered aqueous solution of Oxone (potassium peroxymonosulfate, ~2.0-3.0 eq)

by dissolving it in water and adding a base like potassium carbonate to maintain a basic pH.

Cool the imine solution in an ice bath and add the buffered Oxone solution dropwise over 30-

60 minutes, maintaining the temperature below 10 °C.

Allow the reaction to stir at room temperature for several hours or until TLC analysis

indicates complete consumption of the imine.

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g.,

dichloromethane).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in

vacuo.

Purify the resulting solid by recrystallization or flash column chromatography to yield the pure

N-sulfonyloxaziridine.

Experimental Protocol 2: α-Hydroxylation of a Ketone
Enolate
This protocol details the use of a Davis reagent for the synthesis of an α-hydroxy ketone. [3]

[10][13]
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In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the starting ketone

(1.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the solution to -78 °C in a dry ice/acetone bath.

Add a strong, non-nucleophilic base dropwise to generate the enolate. Common choices

include lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq).

Stir for 30-60 minutes at -78 °C.

In a separate flask, dissolve the N-sulfonyloxaziridine (e.g., 2-(phenylsulfonyl)-3-

phenyloxaziridine, 1.2 eq) in anhydrous THF.

Add the solution of the oxaziridine dropwise to the cold enolate solution.

Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Allow the mixture to warm to room temperature, then perform a standard aqueous workup by

extracting with an organic solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by flash column chromatography to isolate the α-hydroxy ketone.

Synthetic Workflow Diagram
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Diagram 3: General Synthetic Routes to Oxaziridines
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Caption: Common synthetic pathways to major classes of oxaziridine reagents.

Conclusion and Future Outlook
The oxaziridine ring represents a masterful blend of stability and controlled reactivity. Its

chemistry is a testament to how subtle modifications in steric and electronic properties—

primarily through the N-substituent—can profoundly alter a molecule's function, allowing it to be

tailored for specific, high-value synthetic transformations. From their foundational role in the α-

hydroxylation of carbonyls to their emerging applications in C-H functionalization and complex
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aminations, oxaziridines have solidified their status as indispensable reagents in the synthetic

chemist's toolkit.

The future of oxaziridine chemistry is bright. Ongoing research is focused on the development

of new catalytic systems to control stereoselectivity, the design of novel oxaziridine structures

with unique reactivity profiles, and the expansion of their application in fields like late-stage

functionalization and bioconjugation. [14]As our mechanistic understanding deepens, the

rational design of next-generation oxaziridine reagents will undoubtedly unlock new and

powerful strategies for the efficient construction of complex molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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